![molecular formula C17H17N5O3 B2516567 N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide CAS No. 1465394-64-2](/img/structure/B2516567.png)
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a nitro group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the nitration of a suitable pyridine precursor to introduce the nitro group.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the pyridine derivative with N-methylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce carboxylic acid groups.
科学的研究の応用
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways depend on the context of its use.
類似化合物との比較
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide can be compared with similar compounds such as:
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21(12-13-5-3-2-4-6-13)15(23)8-10-20-17-16(22(24)25)14(11-18)7-9-19-17/h2-7,9H,8,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJBPRNTGZBKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCNC2=NC=CC(=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)
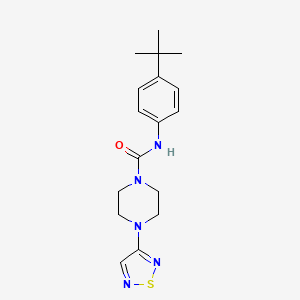
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)
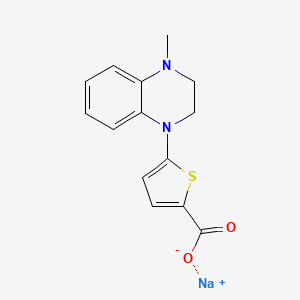
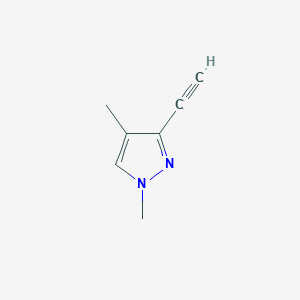
![1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2516495.png)
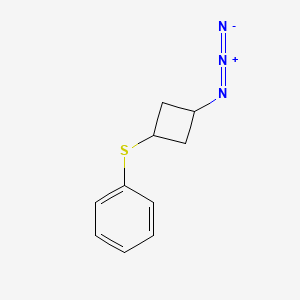
![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2516498.png)
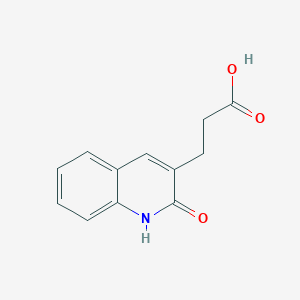
![methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)
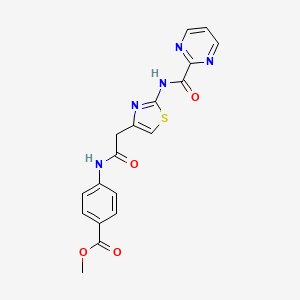
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B2516505.png)
